molecular formula C5H7F2NO2 B13559931 1,1-Difluoro-2-(2-isocyanatoethoxy)ethane

1,1-Difluoro-2-(2-isocyanatoethoxy)ethane

Cat. No.: B13559931
M. Wt: 151.11 g/mol
InChI Key: AXWOOANDSZKCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-2-(2-isocyanatoethoxy)ethane is an organofluorine compound with the chemical formula C₄H₅F₂NO₂. This compound is characterized by the presence of both fluorine and isocyanate functional groups, making it a versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 1,1-Difluoro-2-(2-isocyanatoethoxy)ethane typically involves the reaction of 1,1-difluoroethane with an appropriate isocyanate precursor. One common method is the mercury-catalyzed addition of hydrogen fluoride to acetylene, followed by subsequent reactions to introduce the isocyanate group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1,1-Difluoro-2-(2-isocyanatoethoxy)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen fluoride, halogens, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1-Difluoro-2-(2-isocyanatoethoxy)ethane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-(2-isocyanatoethoxy)ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanate group can react with nucleophilic sites in proteins, leading to modifications that affect their function. The fluorine atoms can also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

1,1-Difluoro-2-(2-isocyanatoethoxy)ethane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorine and isocyanate groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C5H7F2NO2

Molecular Weight

151.11 g/mol

IUPAC Name

1,1-difluoro-2-(2-isocyanatoethoxy)ethane

InChI

InChI=1S/C5H7F2NO2/c6-5(7)3-10-2-1-8-4-9/h5H,1-3H2

InChI Key

AXWOOANDSZKCFD-UHFFFAOYSA-N

Canonical SMILES

C(COCC(F)F)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.